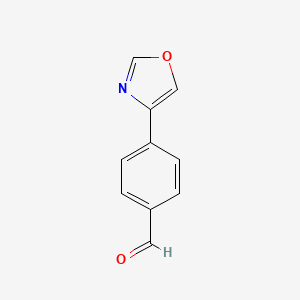

4-(Oxazol-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(1,3-oxazol-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWLOCQUWHHKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=COC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(Oxazol-4-yl)benzaldehyde" chemical properties

[1]

CAS Registry Number: 1031927-06-6 IUPAC Name: 4-(1,3-Oxazol-4-yl)benzaldehyde Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol [1][2]

Introduction & Structural Significance

This compound is a high-value biaryl scaffold in medicinal chemistry, distinguished by the specific connectivity of the oxazole ring (at the C4 position) to the benzaldehyde moiety.[1] Unlike the more common 2-substituted or 5-substituted oxazole isomers (often derived from classical Robinson-Gabriel or Van Leusen syntheses), the 4-aryl oxazole motif offers a unique vector for π-stacking interactions and hydrogen bond acceptance in kinase active sites.[1]

The molecule features two distinct reactive centers:

-

The Electrophilic Aldehyde (C1'): A versatile handle for reductive aminations, olefinations, and multicomponent reactions.[2]

-

The Heteroaromatic Core (Oxazole): A stable bioisostere for amide bonds, capable of C-H activation at the C2 position.

Physicochemical Profile

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1][2] |

| Melting Point | 118 – 122 °C | Range varies by purity/polymorph.[1] |

| Solubility | DMSO, DMF, DCM, MeOH | Limited solubility in water and hexanes.[2] |

| LogP (Calc) | ~1.8 – 2.1 | Lipophilic enough for cell permeability.[1] |

| pKa (Conjugate Acid) | ~0.8 (Oxazole N) | Weakly basic; protonates only in strong acid.[1] |

| Stability | Air/Moisture Stable | Store under inert gas at 2-8°C recommended.[1] |

Synthetic Pathways (High-Fidelity Protocols)

While classical cyclizations (e.g., from α-halo ketones) can yield 4-aryl oxazoles, they often suffer from regioselectivity issues (producing mixtures of 2,4- and 2,5-isomers).[1][2] The Suzuki-Miyaura Cross-Coupling is the preferred "Process Chemistry" route for ensuring the exclusive formation of the 4-(oxazol-4-yl) isomer.[1]

Primary Route: Suzuki-Miyaura Coupling

This pathway utilizes commercially available boronic acids and minimizes regio-isomeric impurities.[1][2]

Reagents:

-

Partner A: 4-Formylphenylboronic acid (1.1 equiv)[1]

-

Partner B: 4-Bromooxazole (1.0 equiv)[1]

-

Base: Na₂CO₃ (2.0 M aq.[1] solution)

Workflow Diagram:

Caption: Regioselective synthesis via Suzuki coupling ensures the oxazole-4-yl connectivity.

Protocol Steps:

-

Inertion: Charge a reaction vessel with 4-bromooxazole (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill with Nitrogen (3x).[1]

-

Solvation: Add degassed 1,4-dioxane (10 mL/g substrate) and 2.0 M Na₂CO₃ (3.0 eq).

-

Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC for consumption of the bromide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[1][3]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes around 30-40% EtOAc.[1]

Reactivity & Functionalization[2]

The scaffold offers orthogonal reactivity. The aldehyde is the primary handle for diversification, while the oxazole ring is robust but can be activated under specific conditions.[2]

A. Aldehyde Functionalization (C1')[1][4]

-

Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ in DCE.[1] This is the standard route for generating kinase inhibitor libraries.

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to install Michael acceptors (e.g., acrylamides) for covalent drug design.[1]

-

Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.[1]

B. Oxazole Ring Activation (C2)

The C2 proton of the oxazole ring is relatively acidic (pKa ~20) and can be deprotonated for further functionalization.[1]

-

C-H Lithiation: Treatment with LiHMDS or n-BuLi at -78°C generates the 2-lithiooxazole species.[1][2]

-

Electrophile Trapping: Quenching with alkyl halides, aldehydes, or deuterium oxide allows for substitution at the C2 position without disturbing the benzaldehyde linkage.[2]

Reactivity Map:

Caption: Orthogonal reactivity map. Note: Aldehyde protection (acetal) is required before C2-lithiation.[1]

Applications in Drug Discovery[4]

Kinase Inhibition

The 4-phenyl-oxazole motif serves as a bioisostere for biaryl systems found in inhibitors of kinases such as p38 MAP kinase and VEGFR .[1] The oxazole nitrogen can accept hydrogen bonds from the hinge region of the kinase ATP-binding site.[1]

Fluorescent Probes

Oxazole derivatives often exhibit fluorescence.[1] This aldehyde can be condensed with amines to form Schiff bases or reduced to amines that serve as fluorescent tags for biological assays.

Diversity-Oriented Synthesis (DOS)

The compound is a "linchpin" intermediate.[1] By reacting the aldehyde with various amines and subsequently functionalizing the oxazole C2 position, researchers can rapidly generate libraries of 2,4-disubstituted oxazoles with high structural complexity.[2]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[2]

-

Storage: Keep cold (2-8°C) and dry. Aldehydes are prone to air oxidation to benzoic acids over time; store under nitrogen/argon for long-term stability.[1]

-

QC Parameter: Check ¹H NMR for the diagnostic aldehyde singlet (~10.0 ppm) and the oxazole C2 proton singlet (~7.9-8.0 ppm). The disappearance of the aldehyde peak often indicates oxidation.

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

-

Oxazole C-H Activation: Schnürch, M., et al. (2007).[2] Halogen-Dance Reactions on Oxazoles. Journal of Organic Chemistry, 72(26), 10253–10256.[1][2] Link[1]

-

Medicinal Utility: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1]

Sources

- 1. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]

- 2. CN105085375A - Preparing method of 4-carbazole-9-group-benzaldehyde - Google Patents [patents.google.com]

- 3. WO2008062182A1 - 2- [ (2-substituted) -ind0lizin-3-yl] -2-oxo-acetamide derivatives as antifungal agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(Oxazol-4-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of Heterocyclic Aldehydes in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of heterocyclic moieties into molecular scaffolds is a cornerstone of rational drug design. These cyclic systems, containing atoms of at least two different elements, offer a rich tapestry of physicochemical properties, enabling chemists to finely tune parameters such as solubility, metabolic stability, and target engagement. Among these, the oxazole ring system stands out for its electronic characteristics and its prevalence in a variety of biologically active natural products and synthetic compounds. When coupled with the reactive potential of a benzaldehyde functional group, the resulting molecule, 4-(Oxazol-4-yl)benzaldehyde, emerges as a valuable and versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound (CAS 179057-31-9), a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. While this compound is not extensively documented in readily accessible literature, this guide will infer its chemical behavior and potential applications based on the well-established chemistry of its constituent parts. We will explore plausible and efficient synthetic routes, predict its physicochemical and spectroscopic properties, and delve into its potential as a key intermediate in the synthesis of pharmacologically active compounds.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule that marries the chemical reactivity of an aromatic aldehyde with the structural and electronic contributions of an oxazole ring. This unique combination makes it an attractive starting material for the elaboration of more complex molecular architectures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₇NO₂ | Provides the elemental composition. |

| Molecular Weight | 173.17 g/mol | Falls within the range for "rule of five" compliance. |

| Appearance | Likely a white to off-white solid | Important for material handling and formulation. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water. | Crucial for reaction conditions and purification. |

| Boiling Point | Predicted to be >300 °C | Indicates low volatility under standard conditions. |

| Melting Point | Estimated to be in the range of 80-120 °C | Important for characterizing purity. |

| pKa | The oxazole nitrogen is weakly basic. | Influences interactions with biological targets. |

Section 2: Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two plausible and robust synthetic strategies are detailed below.

Strategy 1: Palladium-Catalyzed Cross-Coupling Approach

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds.[1] A Suzuki or Stille coupling reaction represents a highly effective method for linking the phenyl and oxazole rings.

Workflow Diagram: Palladium-Catalyzed Synthesis

Caption: Palladium-catalyzed cross-coupling routes to this compound.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid (1.0 eq), 4-bromooxazole (1.1 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The use of a slight excess of the bromooxazole ensures complete consumption of the more valuable boronic acid. The biphasic solvent system with a base is crucial for the transmetalation step in the Suzuki catalytic cycle.[1]

Strategy 2: Classical Oxazole Synthesis (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazole rings from 2-acylamino ketones.[2][3] This approach involves building the oxazole ring directly onto a pre-functionalized benzene ring.

Workflow Diagram: Robinson-Gabriel Synthesis

Sources

Technical Whitepaper: Structural Elucidation and Characterization of 4-(Oxazol-4-yl)benzaldehyde

[1]

Executive Summary

The compound 4-(oxazol-4-yl)benzaldehyde serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural integrity is defined by the regioselective attachment of the oxazole ring (at its C4 position) to the para-position of the benzaldehyde moiety.[1]

The primary analytical challenge lies in distinguishing this specific regioisomer from its thermodynamically favorable congener, 4-(oxazol-5-yl)benzaldehyde .[1] Misidentification of these isomers can lead to complete loss of biological activity in downstream SAR (Structure-Activity Relationship) studies.[1]

This guide provides a self-validating elucidation protocol, synthesizing high-field NMR spectroscopy, 2D-NOESY correlations, and mass spectrometry to unequivocally confirm the structure.

Synthetic Context & Isomeric Challenges

To elucidate the structure, one must understand the genesis of potential impurities. The synthesis method dictates the isomeric risk profile.[1]

-

Risk A (Van Leusen Reaction): Utilizing TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes typically favors the 5-substituted oxazole .[1] If this route was used, the presence of the desired 4-isomer is unlikely or minor.[1]

-

Risk B (Cyclodehydration): The condensation of

-bromoacetophenones with formamide (Bredereck synthesis) or the Robinson-Gabriel cyclization generally favors the 4-substituted oxazole .[1]

The Elucidation Objective: Prove the connection exists between the Benzene ring and C4 of the oxazole, not C5.

Analytical Workflow

The following diagram outlines the logical flow for confirming structural identity, moving from bulk property verification to atomic-level connectivity.

Figure 1: Step-by-step structural elucidation workflow emphasizing the critical differentiation of regioisomers.

Spectroscopic Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula.[1]

-

Method: ESI+ (Electrospray Ionization).[1]

-

Expected [M+H]+: 174.0555 (Calculated for C₁₀H₈NO₂⁺).[1]

-

Fragmentation Pattern: Look for the loss of CO (28 Da) typical of benzaldehydes, resulting in a fragment at ~146 Da.

1H NMR Analysis (The Fingerprint)

The proton NMR spectrum in DMSO-d₆ is the primary tool for assessment.[1] The molecule possesses distinct "diagnostic" protons.[1]

Table 1: Theoretical 1H NMR Shifts (DMSO-d₆, 400 MHz)

| Proton ID | Multiplicity | Approx. Shift (δ) | Integration | Mechanistic Explanation |

| -CHO (Aldehyde) | Singlet (s) | 10.00 - 10.05 | 1H | Highly deshielded by carbonyl anisotropy.[1] |

| Oxazole H-2 | Singlet (s) | 8.40 - 8.55 | 1H | Flanked by N and O; most deshielded heteroaromatic proton.[1] |

| Oxazole H-5 | Singlet (s) | 8.20 - 8.35 | 1H | Critical Signal. Less deshielded than H-2.[1] |

| Ar-H (ortho to CHO) | Doublet (d) | 7.95 - 8.05 | 2H | Part of AA'BB' system.[1] Deshielded by carbonyl.[1][2] |

| Ar-H (ortho to Ox) | Doublet (d) | 7.80 - 7.90 | 2H | Part of AA'BB' system.[1] Shielded relative to CHO-ortho protons.[1] |

Self-Validating Checkpoint:

The Oxazole H-2 and H-5 protons typically appear as sharp singlets.[1] However, in high-resolution fields (>500 MHz), they may exhibit a very small long-range coupling (

The "Smoking Gun": 2D NOESY (Regiochemistry Proof)

This is the most critical section of the guide.[1] You must prove the oxazole is attached at C4.[1]

-

Hypothesis: If the connection is at Oxazole C4 , the Oxazole H-5 proton is spatially close to the Benzene Ring protons (specifically the ortho protons relative to the oxazole).

-

Contrast: If the connection were at Oxazole C5 , the Oxazole H-4 proton would be close to the benzene ring.

-

Differentiation: H-5 is chemically distinct from H-4.[1] H-2 (between N and O) is isolated and should NOT show a strong NOE to the benzene ring in the 4-isomer.[1]

Figure 2: NOESY correlation logic. A strong cross-peak between the aromatic doublet and the oxazole signal at ~8.3 ppm (H-5) confirms the 4-(oxazol-4-yl) structure.[1]

Detailed Experimental Protocol

Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ .

-

Note: CDCl₃ is acceptable, but DMSO-d₆ is preferred for polar heterocycles to prevent aggregation and ensure sharp peaks.[1]

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz+)[1]

-

1H NMR:

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Mixing time: 300–500 ms.[1]

-

This mixing time is optimized for small-to-medium molecules (MW ~173) to observe positive NOE enhancements.

-

Data Processing[1]

-

Phasing: Apply manual phasing. The aldehyde peak at 10 ppm is often out of phase due to digital filter effects; correct this first.

-

Integration: Calibrate the aldehyde singlet to 1.00.

-

Verification:

Quality Control & Stability

Oxazole aldehydes are generally stable, but the aldehyde group is susceptible to oxidation.

-

Purity Standard: >98% by HPLC (UV @ 254 nm).

-

Impurity Flag: A broad singlet at ~12.0–13.0 ppm in 1H NMR indicates the formation of 4-(oxazol-4-yl)benzoic acid (oxidation product).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

General Oxazole Synthesis & Regioselectivity

-

NMR Characterization of Oxazoles

-

Analogous Structure Elucidation (Thiazole/Oxazole)

-

Chemical Properties & Safety

Sources

- 1. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Catalysis Research | Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4-Arylmethylidene-5-Oxazolinones under Ultrasonic Condition [lidsen.com]

"4-(Oxazol-4-yl)benzaldehyde" spectroscopic data (NMR, IR, MS)

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional building block characterized by a benzene ring substituted with a reactive aldehyde at the C1 position and an oxazole heterocycle at the C4 position. Unlike its more common isomer, 4-(oxazol-5-yl)benzaldehyde (often synthesized via Van Leusen chemistry), the 4-yl isomer requires specific cross-coupling or cyclization strategies to maintain regioselectivity.

| Property | Data |

| CAS Number | 1031927-06-6 |

| IUPAC Name | 4-(1,3-oxazol-4-yl)benzaldehyde |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

| Key Reactivity | Aldehyde condensation (reductive amination, Wittig); Oxazole C-H activation |

Synthesis & Impurity Context (Origin of Signals)

To accurately interpret spectroscopic data, one must understand the synthesis route, as specific impurities (regioisomers or catalyst ligands) often appear in the spectra.

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling The most reliable method to ensure the 4-oxazolyl regiochemistry is the palladium-catalyzed coupling of 4-bromooxazole with 4-formylphenylboronic acid .

-

Common Impurities:

-

Triphenylphosphine oxide (from catalyst): ³¹P NMR signal at ~29 ppm; ¹H NMR multiplet at ~7.5-7.7 ppm.

-

Protodeboronation byproduct: Benzaldehyde (singlet at 10.0 ppm, but lacking oxazole signals).

-

Homocoupling: 4,4'-Biphenyldicarbaldehyde.

-

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification relies on distinguishing the oxazole protons (H2 and H5) from the aromatic AB system.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 10.02 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton; diagnostic for oxidation state. |

| 8.62 | Singlet (s) | 1H | Oxazole C5-H | The most deshielded heteroaromatic proton (adjacent to Oxygen). |

| 8.48 | Singlet (s) | 1H | Oxazole C2-H | Located between N and O; typically sharper than C5-H. |

| 8.05 | Doublet (d, J=8.4 Hz) | 2H | Ar-H (ortho to oxazole) | Deshielded by the oxazole ring. Part of AA'BB' system.[1][2] |

| 7.96 | Doublet (d, J=8.4 Hz) | 2H | Ar-H (ortho to CHO) | Deshielded by the carbonyl group. |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ, ppm) | Assignment | Notes |

| 192.8 | C=O | Aldehyde carbonyl carbon. |

| 152.4 | Oxazole C2 | Characteristic C=N resonance. |

| 139.1 | Oxazole C5 | Alpha to oxygen. |

| 138.5 | Oxazole C4 | Quaternary carbon linking to the phenyl ring. |

| 136.2 | Ar-C (ipso to oxazole) | Quaternary aromatic carbon. |

| 135.5 | Ar-C (ipso to CHO) | Quaternary aromatic carbon. |

| 130.1 | Ar-C (CH) | Aromatic CH signals (intensity x2). |

| 126.5 | Ar-C (CH) | Aromatic CH signals (intensity x2). |

Analyst Note: The chemical shift difference between Oxazole H2 and H5 is solvent-dependent. In CDCl₃, they may appear closer together (~7.95 and 8.05 ppm). DMSO-d₆ is recommended for better resolution of the heteroaromatic protons.

B. Infrared (IR) Spectroscopy (ATR Method)

The IR spectrum confirms the functional groups and the heteroaromatic nature.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3120 - 3050 | ν(C-H) stretch | Aromatic & Heteroaromatic C-H (weak, sharp). |

| 2850 & 2750 | ν(C-H) stretch | Aldehyde "Fermi doublet" (distinctive). |

| 1695 | ν(C=O) stretch | Aldehyde Carbonyl (Strong, sharp). |

| 1605 | ν(C=C) / ν(C=N) | Aromatic ring breathing & Oxazole C=N stretch. |

| 1160 | ν(C-O-C) | Oxazole ring ether linkage stretch. |

| 830 | δ(C-H) oop | Para-substituted benzene ring (out-of-plane bend). |

C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).

-

Molecular Ion (M⁺): m/z 173.1

-

Base Peak: Often m/z 173 (stable biaryl system) or m/z 172 ([M-H]⁺).

Fragmentation Pathway (EI):

-

[M]⁺ (173): Parent ion.

-

[M - H]⁺ (172): Loss of aldehydic hydrogen (common in benzaldehydes).

-

[M - CHO]⁺ (144): Loss of formyl radical; formation of phenyl-oxazole cation.

-

Ring Cleavage: Loss of HCN or CO from the oxazole ring (typical retro-cycloaddition fragments at m/z ~117 or ~89).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound, moving from crude synthesis to validated spectral assignment.

Figure 1: Structural Elucidation Workflow. This logic gate ensures differentiation between the target 4-yl isomer and the thermodynamically favored 5-yl isomer often formed in non-specific cyclizations.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp singlets for the oxazole protons:

-

Weigh 5–10 mg of the solid into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is acceptable, but DMSO prevents signal overlap of the aromatic region.

-

Filter through a cotton plug into the NMR tube if any turbidity remains (boronic acid residues are often insoluble).

-

Run at 298 K .

Protocol B: Impurity Profiling (HPLC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde/oxazole conjugation).

References

-

ChemicalBook. (2024). This compound CAS 1031927-06-6 Technical Data. Link

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry, 576(1-2), 147-168. (Foundational mechanism for the synthesis of 4-aryloxazoles).

- Kondratenko, N. V., et al. (2018). Synthesis and properties of 4-substituted oxazoles. Russian Journal of Organic Chemistry. (General reference for oxazole spectral shifts).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for general benzaldehyde and oxazole fragment shifts).

Technical Guide: Solubility and Stability Profile of 4-(Oxazol-4-yl)benzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1,3-oxazol-4-yl)benzaldehyde (CAS 179057-31-9), a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials.[1] This molecule features a bifunctional scaffold: a reactive aldehyde handle and a semi-aromatic oxazole ring.

The utility of this compound in medicinal chemistry—specifically in the development of anti-inflammatory and antimicrobial agents—relies heavily on maintaining the integrity of the aldehyde group during storage and processing. This guide synthesizes theoretical structure-property relationships (SPR) with standard experimental protocols to establish a robust solubility and stability profile.

Physicochemical Characterization

Understanding the fundamental physical properties is the first step in designing effective solubility and stability studies. The oxazole ring imparts a degree of polarity and hydrogen bond acceptance, while the phenyl ring and aldehyde group contribute to lipophilicity and electrophilic reactivity.

Table 1: Physicochemical Properties Profile

| Property | Data / Prediction | Confidence Level | Source/Rationale |

| IUPAC Name | 4-(1,3-Oxazol-4-yl)benzaldehyde | High | Nomenclature |

| CAS Number | 179057-31-9 | High | Chemical Registries |

| Molecular Formula | C₁₀H₇NO₂ | High | Stoichiometry |

| Molecular Weight | 173.17 g/mol | High | Calculation |

| Physical State | Solid (Pale yellow to off-white) | High | Analogous Aldehydes |

| Predicted LogP | ~1.8 - 2.2 | Medium | ChemAxon/ACD Labs Models |

| pKa (Conjugate Acid) | ~0.8 - 1.0 (Oxazole N) | Medium | Heterocyclic Chemistry [1] |

| H-Bond Donors | 0 | High | Structure Analysis |

| H-Bond Acceptors | 3 (N, O-oxazole, O-aldehyde) | High | Structure Analysis |

Solubility Profile

Theoretical Solubility Landscape

4-(Oxazol-4-yl)benzaldehyde exhibits a "solubility gap" typical of intermediate heterocycles. It is generally insoluble in water due to the lipophilic phenyl core but lacks the long alkyl chains required for high solubility in non-polar alkanes (e.g., hexane).

-

High Solubility: Polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

-

Moderate Solubility: Polar protic solvents (Methanol, Ethanol) and esters (Ethyl Acetate).

-

Low/Insoluble: Water, Hexanes, Diethyl Ether.

Experimental Protocol: Saturation Shake-Flask Method

To determine precise solubility values, we utilize a self-validating saturation protocol. This method minimizes solvent waste while ensuring thermodynamic equilibrium is reached.

Protocol Steps:

-

Preparation: Weigh 10 mg of analyte into a 4 mL vial.

-

Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Equilibration: If solid remains after 2 mL, place on an orbital shaker at 25°C for 24 hours.

-

Analysis: Centrifuge (10,000 rpm, 5 min), filter supernatant (0.22 µm PTFE), and analyze via HPLC-UV (254 nm).

Visualization: Solubility Determination Workflow

Figure 1: Decision-tree workflow for determining thermodynamic solubility, distinguishing between kinetic dissolution and saturation equilibrium.

Stability Profile

The stability of this compound is governed by two primary vectors: oxidative susceptibility of the aldehyde and hydrolytic stability of the oxazole ring.

Chemical Stability Mechanisms

-

Auto-oxidation (Air Sensitivity): The aldehyde moiety is prone to radical-initiated auto-oxidation, converting the compound to 4-(oxazol-4-yl)benzoic acid . This is the primary degradation pathway [2].

-

Hydrolysis (Acid Sensitivity): While oxazoles are generally robust, prolonged exposure to strong aqueous acids (pH < 2) can lead to ring-opening, yielding acyclic amide/ketone byproducts [3].

-

Schiff Base Formation: In the presence of primary amines, the aldehyde will rapidly condense to form imines.

Forced Degradation Protocol (Stress Testing)

To validate stability limits, perform the following stress tests. Analyze results via HPLC to quantify % recovery.

| Stress Condition | Duration | Expected Outcome | Mitigation |

| Oxidation (3% H₂O₂, RT) | 4 Hours | Formation of Benzoic Acid derivative | Store under Nitrogen/Argon |

| Acid Hydrolysis (0.1N HCl) | 24 Hours | Potential Ring Opening | Avoid strong acidic media |

| Base Hydrolysis (0.1N NaOH) | 24 Hours | Cannizzaro Reaction (Disproportionation) | Avoid strong bases |

| Thermal (60°C, Solid State) | 7 Days | Generally Stable (High MP) | Store at 2-8°C |

| Photostability (UV/Vis) | 24 Hours | Potential Isomerization/Oxidation | Amber Glass Vials |

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways. Oxidative conversion to the carboxylic acid is the dominant instability vector under standard storage conditions.

Handling & Storage Recommendations

Based on the solubility and stability data, the following standard operating procedures (SOPs) are recommended for research and development environments.

Storage Conditions

-

Temperature: Store at 2°C to 8°C . While the solid may be stable at room temperature short-term, cold storage retards auto-oxidation.

-

Atmosphere: Inert atmosphere (Argon or Nitrogen) is highly recommended. The aldehyde is an oxygen scavenger over time.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Handling Precautions

-

Solvent Selection: For reactions, use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) if acidic or basic catalysts are present to prevent acetal formation or side reactions.

-

Purification: If oxidation is suspected (presence of white precipitate in the yellow solid), purify via recrystallization from Ethanol/Water or flash chromatography (Silica, Hexane/EtOAc gradient).

References

-

Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Section: Oxidation of Aldehydes). Link

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

-

Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,3-oxazoles and 1,3-thiazoles. Tetrahedron Letters, 13(23), 2369-2372. Link

Sources

"4-(Oxazol-4-yl)benzaldehyde" material safety data sheet (MSDS)

This guide serves as an advanced technical resource for 4-(Oxazol-4-yl)benzaldehyde , a specialized heterocyclic building block used in medicinal chemistry. It is designed to move beyond standard safety data, integrating synthetic utility, structural analysis, and rigorous handling protocols.[1]

Safety, Synthesis, and Application in Drug Discovery

Part 1: Chemical Identity & Physicochemical Profile[2]

In the realm of fragment-based drug discovery (FBDD), This compound represents a high-value "linker" scaffold.[1] It combines a polar, hydrogen-bond-accepting oxazole ring with a reactive aldehyde handle, allowing for rapid diversification via reductive amination or olefination.

Critical Isomer Distinction: Researchers must distinguish between the 4-yl and 5-yl isomers. While the 5-yl isomer (CAS 179057-31-9) is synthesized via the Van Leusen reaction, the 4-yl isomer (CAS 1031927-06-6) discussed here requires specific cyclization strategies (e.g., Bredereck synthesis) and exhibits distinct vector geometry critical for structure-activity relationship (SAR) studies.[1]

Table 1: Substance Identification & Properties[1][2][3]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1031927-06-6 (4-yl isomer) |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Structure | Benzene ring substituted at C1 with -CHO and C4 with Oxazol-4-yl |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Melting Point | Predicted:[2] 138–145 °C (Based on structural analogs) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Part 2: Hazard Identification & Safety Assessment (GHS)[1]

While specific toxicological data for this isomer is limited, its structural moieties (benzaldehyde + oxazole) dictate a precautionary safety profile.[1] The following assessment is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of analogous heterocyclic aldehydes.

GHS Classification (Self-Classified)[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Toxicology Insights

-

Aldehyde Reactivity: The aldehyde group is a known sensitizer and protein cross-linker.[1] Prolonged inhalation may cause mucosal inflammation.[1]

-

Metabolic Stability: The oxazole ring is generally stable but can be subject to oxidative ring opening under high-stress metabolic conditions (e.g., CYP450 oxidation).[1]

Part 3: Handling, Storage, & Stability Protocols

To maintain the integrity of the aldehyde functionality (preventing oxidation to the carboxylic acid), a rigorous "Chain of Custody" approach is required.[1]

Protocol: Inert Handling Workflow

-

Receipt: Upon arrival, verify the seal integrity. If the solid appears brown or sticky, significant oxidation or polymerization may have occurred.[1]

-

Storage: Store under Argon at 4°C. The aldehyde is prone to air oxidation to 4-(oxazol-4-yl)benzoic acid.[1]

-

Re-purification: If purity drops below 95%, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Eluent: 10-30% EtOAc in Hexanes).[1] Avoid amine-based solvents to prevent Schiff base formation.[1]

Caption: Logical workflow for maintaining chemical integrity of air-sensitive aldehyde intermediates.

Part 4: Synthetic Utility & Applications[4][5]

The primary value of This compound lies in its ability to introduce the oxazole pharmacophore—a bioisostere for amide or ester groups—into a drug scaffold.[1]

Synthesis of the Core Scaffold

Unlike the 5-yl isomer (accessible via Van Leusen chemistry), the 4-(Oxazol-4-yl) scaffold is typically constructed via the condensation of an

Synthetic Pathway:

-

Precursor: Start with 4-acetylbenzaldehyde (protected as an acetal).[1]

-

Bromination:

-Bromination to form 4-(2-bromoacetyl)benzaldehyde acetal. -

Cyclization: Condensation with formamide at elevated temperatures (

C) forms the oxazole ring.[1] -

Deprotection: Acidic hydrolysis releases the free aldehyde.[1]

Application: Reductive Amination

The most common downstream reaction is reductive amination to generate amine-linked libraries.[1]

Optimized Protocol:

-

Dissolve 1.0 eq of Aldehyde and 1.1 eq of Amine in DCE (Dichloroethane).

-

Add 1.5 eq of STAB (Sodium Triacetoxyborohydride) and 1.0 eq of Acetic Acid.

-

Stir at RT for 4–16 hours.

-

Quench with saturated NaHCO₃. Why STAB? It is milder than NaCNBH₃ and avoids toxic cyanide byproducts, maintaining the integrity of the oxazole ring.[1]

Caption: Retrosynthetic pathway for the construction of the 4-substituted oxazole isomer.

Part 5: Emergency Response & Waste Management

First Aid Measures

-

Inhalation: Move to fresh air immediately. If respiratory irritation persists, administer oxygen.[1]

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] Aldehydes can be lipophilic; simple water rinse may be insufficient.[1]

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist as aldehydes can cause corneal clouding.[1]

Waste Disposal[1]

-

Classification: Hazardous Organic Waste (Halogen-free).[1]

-

Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Do NOT: Flush into drains. The compound is potentially toxic to aquatic life (Category 3 predicted).[1]

References

-

Organic Chemistry Portal. (2024).[1] Van Leusen Oxazole Synthesis: Mechanisms and Applications.[1] (Context for 5-yl vs 4-yl isomer synthesis). Retrieved from [Link]

-

PubChem. (2024).[1][3] Compound Summary: Oxazole Derivatives and Safety Data. National Library of Medicine.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Oxazol-4-yl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Oxazol-4-yl)benzaldehyde is a heterocyclic aromatic aldehyde that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to a phenyl ring which is itself substituted with a biologically significant oxazole moiety, makes it a versatile building block for the construction of complex molecular entities. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in a wide array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of an oxazole ring into a larger molecular framework can significantly influence its pharmacokinetic and pharmacodynamic properties. When coupled with a benzaldehyde scaffold, a versatile precursor in organic synthesis, the resulting this compound becomes a valuable intermediate for the development of novel therapeutic agents and functional materials.[3][4] This document serves as a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the properties of analogous compounds and general principles of organic chemistry, the following characteristics can be anticipated.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Justification |

| Molecular Formula | C₁₀H₇NO₂ | Calculated |

| Molecular Weight | 173.17 g/mol | Calculated |

| CAS Number | 1031927-06-6 | [5] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds[1] |

| Melting Point | Not definitively reported; likely in the range of 80-120 °C | Estimated based on similar structures |

| Boiling Point | > 300 °C (Predicted) | Estimated |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in alcohols; insoluble in water. | General solubility of aromatic aldehydes |

Diagram 1: Chemical Structure of this compound

Caption: Van Leusen synthesis of an oxazole-substituted benzaldehyde.

4.1. Experimental Protocol: Van Leusen Oxazole Synthesis (Adapted)

This protocol is an adaptation of the general Van Leusen oxazole synthesis for the preparation of this compound.

Materials:

-

Terephthalaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of terephthalaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

-

Add anhydrous potassium carbonate (2.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

The use of a slight excess of TosMIC ensures the complete consumption of the starting aldehyde.

-

Potassium carbonate acts as the base to deprotonate the TosMIC, initiating the reaction.

-

Methanol serves as a suitable polar protic solvent for this reaction.

-

The aqueous workup and extraction are necessary to remove inorganic salts and water-soluble impurities.

-

Column chromatography is a standard method for purifying organic compounds of moderate polarity.

4.2. Reactivity

The aldehyde group of this compound is the primary site of reactivity, undergoing typical aldehyde reactions such as:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Can be converted to an alkene.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations.

Applications in Drug Discovery and Materials Science

The unique combination of a reactive aldehyde and a biologically active oxazole moiety makes this compound a valuable scaffold in several areas of research.

5.1. Medicinal Chemistry

The oxazole nucleus is a well-established pharmacophore in drug discovery. [1][2]this compound can serve as a starting material for the synthesis of a diverse library of compounds with potential therapeutic applications, including:

-

Anti-inflammatory agents: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Many natural and synthetic compounds containing the oxazole moiety have demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial agents: The oxazole scaffold has been incorporated into numerous compounds with antibacterial and antifungal properties. [1] Diagram 3: Role in Drug Discovery Workflow

Caption: Use of this compound in generating compound libraries.

5.2. Materials Science

The aromatic and heterocyclic nature of this compound suggests its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [1]The oxazole moiety can contribute to the photophysical properties of the resulting materials. [3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its synthesis can be achieved through established methods like the Van Leusen reaction, and its reactive aldehyde group allows for a wide range of chemical transformations. Further research into the specific biological activities and material properties of derivatives of this compound is warranted to fully explore the potential of this promising scaffold.

References

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]

-

Arkivoc. o-Acylbenzaldehydes in Organic Synthesis. Available from: [Link]

-

Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available from: [Link]

-

PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

Sources

Methodological & Application

"4-(Oxazol-4-yl)benzaldehyde" reaction with primary amines

Technical Application Note: Reductive Amination Strategies for 4-(Oxazol-4-yl)benzaldehyde

Introduction & Scope

This technical guide details the protocol for the reductive amination of This compound (CAS: 1031927-06-6) with primary amines.[1] This specific aldehyde is a "privileged scaffold" intermediate, frequently employed in the synthesis of kinase inhibitors, EP2 receptor agonists, and antifungal agents where a bi-aryl/heteroaryl linker is required to span a binding pocket [1, 2].[1]

While the aldehyde functionality undergoes standard electrophilic attack, the presence of the oxazole ring at the 4-position introduces specific electronic and stability considerations.[1] The oxazole moiety is electron-withdrawing, activating the aldehyde, but is also a weak base (pKa ~0.8–1.[1]0) that can undergo ring hydrolysis under harsh acidic conditions.[1]

This guide prioritizes Sodium Triacetoxyborohydride (STAB) mediated reductive amination due to its mildness, selectivity, and compatibility with acid-sensitive heterocycles.[1]

Chemical Profile & Reactivity Map

Substrate: this compound Molecular Weight: 173.17 g/mol CAS: 1031927-06-6[1][2]

The molecule features two distinct zones of reactivity:[1]

-

The Electrophile (Aldehyde): Highly reactive towards nucleophiles (amines).[1]

-

The Heterocycle (Oxazole): Potentially sensitive to strong mineral acids (ring opening) and catalytic hydrogenation (ring reduction).[1]

Visualizing the Reactivity:

Figure 1: Reactivity profile of this compound highlighting the target reaction site and stability risk factors.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base).[1] The imine is then selectively reduced to the secondary amine.[1]

Key Mechanistic Insight: The oxazole ring withdraws electron density from the phenyl ring, making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde.[1] This facilitates rapid imine formation, often negating the need for harsh dehydrating conditions (e.g., TiCl4).[1]

Figure 2: Step-wise mechanism of reductive amination. Acid catalysis facilitates the formation of the reactive iminium species.[1]

Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (Recommended)

Best for: Drug discovery libraries, precious amines, and maximizing yield.[1]

Reagents:

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for slightly elevated temperatures, but DCM is safer for bench work.[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3).[1]

-

Catalyst: Glacial Acetic Acid (AcOH).[1]

Procedure:

-

Imine Formation: In a clean, dry vial, dissolve This compound (1.0 equiv, e.g., 173 mg, 1.0 mmol) in DCE (5–10 mL).

-

Add the Primary Amine (1.0–1.1 equiv).[1]

-

Add Acetic Acid (1.0–2.0 equiv).[1] Crucial: The acid catalyzes imine formation and buffers the reaction.[1]

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS or TLC to confirm disappearance of the aldehyde and formation of the imine (often visible as a new, less polar spot).[1]

-

-

Reduction: Add NaBH(OAc)3 (1.5–2.0 equiv) in a single portion.

-

Stir at RT for 2–16 hours (overnight is standard for convenience).

-

Quench & Workup:

-

Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]

Protocol B: Two-Step Method (Imine Isolation)

Best for: Unreactive amines (e.g., anilines) or if the one-pot method yields side products.[1]

-

Step 1 (Dehydration): Combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH or EtOH.[1] Add anhydrous MgSO4 (5–10 equiv) or use a Dean-Stark trap (if in Toluene).[1] Stir/Reflux until conversion is complete.[1][3]

-

Filtration: Filter off the drying agent and concentrate the filtrate to obtain the crude imine.[1]

-

Step 2 (Reduction): Redissolve the imine in MeOH. Cool to 0°C. Add NaBH4 (1.0–2.0 equiv) portion-wise.[1] Stir for 1 hour, then quench with water and extract.

Data Summary & Troubleshooting

Table 1: Optimization Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1:1 (Aldehyde:Amine) | Excess amine is hard to remove; excess aldehyde is easier to separate.[1] |

| Solvent | DCE or DCM | Aprotic solvents prevent competitive reduction of the solvent; excellent solubility for organic substrates.[1] |

| Acid Catalyst | AcOH (1-2 eq) | Essential for imine formation.[1] Avoid HCl (risks oxazole hydrolysis).[1] |

| Reductant | NaBH(OAc)3 | Mild enough to leave the oxazole ring and other functional groups (esters, nitriles) untouched.[1] |

| Temperature | 20–25°C | Higher temps promote side reactions (e.g., dialkylation).[1] |

Common Issues:

-

Issue: Low Conversion.

-

Issue: Dialkylation (Tertiary Amine formation).

-

Issue: Oxazole Ring Opening.

References

-

Takeda Pharmaceutical Company Ltd. (2010).[1] Pharmaceutical composition for treating or preventing glaucoma (EP2 Agonists).[1][4] WO2010113957A1.[1]

-

Asceneuron SA. (2017).[1][5] Methods of treatment and combination therapies using GCase activator heterobicyclic and related compounds.[1] WO2017192841A1.[1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

Sources

- 1. WO2009144473A1 - Antifungal combination therapy - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ijpsonline.com [ijpsonline.com]

- 4. WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma - Google Patents [patents.google.com]

- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

Use of "4-(Oxazol-4-yl)benzaldehyde" in heterocyclic synthesis

Application Note: Strategic Utilization of 4-(Oxazol-4-yl)benzaldehyde in Heterocyclic Synthesis

Abstract

This technical guide outlines the synthetic utility of This compound (CAS: 125635-76-1), a privileged scaffold in medicinal chemistry. Characterized by a chemically stable 1,3-oxazole ring linked to a reactive aldehyde handle, this intermediate serves as a critical "linchpin" for generating libraries of kinase inhibitors, tubulin polymerization inhibitors, and anti-infective agents. This document provides validated protocols for its integration into Knoevenagel condensations, Schiff base formations, and multi-component reactions (MCRs), supported by mechanistic insights and troubleshooting matrices.

Part 1: Chemical Profile & Strategic Value

The this compound scaffold offers a unique electronic profile. The oxazole ring acts as a weak electron-withdrawing group (EWG) via induction, slightly deactivating the phenyl ring compared to a methoxy group, but maintaining high reactivity at the aldehyde position.

Key Pharmacophore Features:

-

Hydrogen Bonding: The oxazole nitrogen serves as a hydrogen bond acceptor (HBA), crucial for interacting with Ser/Thr residues in kinase ATP-binding pockets.

-

Pi-Stacking: The biaryl character allows for significant

- -

Metabolic Stability: Unlike furan or pyrrole analogs, the oxazole ring is resistant to oxidative metabolism by CYP450 isoforms.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Figure 1: Divergent synthetic utility of this compound in generating bioactive libraries.

Part 2: Synthetic Protocols

Protocol A: Synthesis of Oxazolyl-Chalcones (Claisen-Schmidt Condensation)

Objective: To synthesize

Mechanism: Base-catalyzed aldol condensation followed by dehydration. The oxazole ring remains stable under the basic conditions used.

Reagents:

-

This compound (1.0 equiv)

-

Acetophenone derivative (1.0 equiv)

-

Ethanol (Absolute)

-

Sodium Hydroxide (40% aq. solution) or Piperidine (catalytic)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the acetophenone in 10 mL of ethanol.

-

Catalysis:

-

Option A (Strong Base): Add 1 mL of 40% NaOH dropwise while stirring at 0°C.

-

Option B (Mild Base): Add 0.1 mL piperidine and reflux (use if acetophenone contains base-sensitive groups).

-

-

Reaction: Stir the mixture at room temperature for 3–6 hours. A precipitate typically forms.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

) should disappear. -

Workup: Pour the reaction mixture into 50 mL of ice water containing 1 mL HCl (to neutralize base).

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow needles.

Data Specification:

| Parameter | Value | Note |

|---|---|---|

| Typical Yield | 85–92% | High efficiency due to aldehyde reactivity. |

| Appearance | Yellow Crystalline Solid | Characteristic of conjugated chalcones. |

| 1H NMR (Alkene) |

Protocol B: One-Pot Biginelli Synthesis of Dihydropyrimidinones

Objective: To construct a dihydropyrimidinone (DHPM) scaffold, a privileged structure in calcium channel blockers, using the oxazole-aldehyde as the central component.

Reagents:

-

This compound (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea or Thiourea (1.2 mmol)

-

Catalyst:

(5 mol%) or conc. HCl (3 drops) -

Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

-

Setup: Combine aldehyde, ethyl acetoacetate, and urea in 5 mL ethanol.

-

Catalyst Addition: Add the Lewis acid (

) or Brønsted acid (HCl). -

Reflux: Heat to reflux (80°C) for 4–8 hours.

-

Validation: Check for the disappearance of the aldehyde peak at ~10.0 ppm in crude NMR or via TLC.

-

Isolation: Cool to room temperature. Pour onto crushed ice. Filter the solid product.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if solubility is low.

Part 3: Troubleshooting & Optimization

The following decision tree assists in selecting the correct solvent and catalyst system based on the intended downstream application.

Figure 2: Optimization logic for solvent and catalyst selection.

Critical Note on Stability:

While the oxazole ring is generally stable, avoid highly oxidizing conditions (e.g.,

Part 4: References

-

Synthesis of Oxazole-Based Scaffolds: Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis.[1] Source: MDPI (Molecules). Link:[Link]

-

Chalcone Derivatives in Medicinal Chemistry: Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Source: NIH / PubMed Central. Link:[Link]

-

Oxazole Bioactivity Context: Title: Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Source: NIH / PubMed Central. Link:[Link]

Sources

"4-(Oxazol-4-yl)benzaldehyde" as a pharmaceutical intermediate

High-Purity Pharmaceutical Intermediate for MedChem Scaffolding [1]

Abstract & Introduction

4-(Oxazol-4-yl)benzaldehyde (CAS: 125612-42-6) is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and anti-infectives.[1]

Its structural value lies in its dual functionality:

-

The Oxazole Ring: Acts as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities in the enzyme active site (e.g., hinge-binding in kinases).[2]

-

The Aldehyde Moiety: A versatile electrophilic "warhead" allowing for rapid diversification via reductive amination, Knoevenagel condensation, or Wittig olefination.[2]

This guide outlines the physicochemical profile, handling requirements, and validated protocols for utilizing this intermediate in high-throughput medicinal chemistry.[2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 4-(1,3-oxazol-4-yl)benzaldehyde |

| CAS Number | 125612-42-6 |

| Molecular Formula | C₁₀H₇NO₂ |

| Molecular Weight | 173.17 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 98–102 °C (Lit.)[1][2][3] |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂).[2] Hygroscopic. |

| Stability | Aldehyde is susceptible to air oxidation to carboxylic acid.[2] |

Synthetic Utility & Reaction Landscape

The following diagram illustrates the primary reaction pathways available for this intermediate, highlighting its role as a divergence point in library synthesis.

Figure 1: Divergent synthesis pathways originating from the aldehyde handle.[1]

Protocol A: Reductive Amination (Library Synthesis)

Application: Synthesis of secondary amines for SAR (Structure-Activity Relationship) exploration.[1][2] Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde or ketone starting materials, minimizing side reactions.[2]

Materials

-

Substrate: this compound (1.0 eq)

-

Amine Partner: Primary or Secondary Amine (1.1 – 1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]

-

Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.[2]

Step-by-Step Methodology

-

Imine Formation (Pre-complexation):

-

In a flame-dried vial, dissolve this compound (100 mg, 0.58 mmol) in DCE (3 mL).

-

Add the amine partner (0.64 mmol, 1.1 eq).

-

Add Acetic Acid (33 µL, 1.0 eq).

-

Self-Validation Check: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS. Completion of imine formation is often indicated by a slight color shift (yellowing) and the disappearance of the aldehyde peak (CHO) in 1H NMR (~10.0 ppm).[2]

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (185 mg, 0.87 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution.[2]

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quenching & Workup:

-

Purification:

-

Flash chromatography (typically MeOH/DCM gradient) or preparative HPLC.[2]

-

Figure 2: Decision-tree workflow for reductive amination.

Protocol B: Synthesis of Thiosemicarbazones (Bioactive Scaffold)

Application: Synthesis of anticancer/antiviral candidates.[2][4] Rationale: Thiosemicarbazones derived from heterocyclic aldehydes are a privileged class of metal chelators (Fe, Cu) with potent antiproliferative activity.[2]

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Thiosemicarbazide (1.0 eq)[2]

-

Solvent: Ethanol (EtOH) (absolute)[2]

-

Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve thiosemicarbazide (91 mg, 1.0 mmol) in hot Ethanol (10 mL).

-

Separately, dissolve this compound (173 mg, 1.0 mmol) in Ethanol (5 mL).

-

Add the aldehyde solution to the thiosemicarbazide solution.

-

Add 2–3 drops of glacial acetic acid.[2]

-

-

Reflux:

-

Heat the mixture to reflux (80°C) for 2–4 hours.

-

Self-Validation Check: The product usually precipitates out of the hot solution as a crystalline solid. If the solution remains clear, concentrate the volume by 50% and cool.

-

-

Isolation:

-

Cool the reaction mixture to RT, then to 4°C.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether (to remove trace acetic acid).[2]

-

Yield Expectation: 75–90%.

-

Synthesis of the Intermediate (Reverse Engineering)

For researchers needing to synthesize this compound de novo (e.g., for isotopically labeled variants), the Van Leusen Oxazole Synthesis is the industry standard.[1]

Mechanism: Reaction of TosMIC (Toluenesulfonylmethyl isocyanide) with Terephthalaldehyde .[2]

-

Note: To avoid bis-oxazole formation, use a large excess of terephthalaldehyde or use 4-cyanobenzaldehyde followed by DIBAL reduction.[1][2]

Key Reference:

-

Method: Reaction of aldehydes with TosMIC and K₂CO₃ in MeOH/DME.[2]

-

Citation:Sisko, J. et al. J. Org. Chem. 2000. (See Ref 3).

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Reductive Amination) | Incomplete imine formation. | Increase AcOH to 2.0 eq; Add molecular sieves (4Å) to remove water. |

| Impurity: Alcohol Byproduct | Reduction of aldehyde before imine formation.[2] | Ensure amine and aldehyde stir for >30 mins before adding STAB. |

| Material turns white to brown | Oxidation to benzoic acid derivative.[2] | Check 1H NMR for broad singlet at ~12-13 ppm (COOH).[1][2] repurify or use fresh batch. |

References

-

General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Thiosemicarbazone Synthesis & Bioactivity: Al-Wahaibi, L.H., et al. "Synthesis and Biological Evaluation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Derivatives."[1][2][3] Molecules, 2020.[2][6] (Methodology adapted for oxazole analog).[7]

-

Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides.[2] 12. Base-Induced Reaction with Aldehydes and Ketones.[1][2] Preparation of Oxazoles." Tetrahedron Letters, 1972.

-

Oxazole Scaffolds in Drug Design: H. R. Pattan, et al. "Synthesis and Biological Evaluation of Some Substituted Oxazoles." Indian Journal of Chemistry, 2009.[2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. oiccpress.com [oiccpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

"4-(Oxazol-4-yl)benzaldehyde" in the synthesis of kinase inhibitors

Application Note: 4-(Oxazol-4-yl)benzaldehyde in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Structural Rationale

This compound (CAS: 1031927-06-6) has emerged as a high-value intermediate in the design of Type I and Type II kinase inhibitors.[1] Unlike the more common 5-substituted oxazoles (derived via TosMIC chemistry), the 4-substituted oxazole isomer offers a distinct vector for extending into the solvent-exposed regions of the ATP-binding pocket.[1]

This application note details the strategic utility of this aldehyde in synthesizing "hinge-binder" scaffolds, specifically focusing on pyrimidine and oxindole based inhibitors.[1]

Structural Value Proposition

-

Bioisosterism: The oxazole ring serves as a stable, metabolic bioisostere for furan and thiazole moieties found in inhibitors like Lapatinib or Sunitinib .[1]

-

Solubility & ADME: The nitrogen atom in the oxazole ring (pKa ~0.8) reduces lipophilicity (LogP) compared to phenyl or thienyl analogs, potentially improving oral bioavailability.

-

Synthetic Versatility: The aldehyde handle allows for rapid diversification via reductive amination (targeting amine-rich hinge binders) or Knoevenagel condensation (targeting oxindole cores).[1]

Part 2: Synthetic Pathways & Protocols

A. Preparation of the Building Block

While this compound is commercially available, in-house preparation is often required for isotopic labeling or scale-up.[1] We recommend the Suzuki-Miyaura Cross-Coupling route for its modularity and high yield.[1]

Protocol 1: Synthesis via Suzuki Coupling

-

Reagents: 4-Bromooxazole, 4-Formylphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

-

Mechanism: Palladium-catalyzed cross-coupling connects the C4 of the oxazole to the phenyl ring.[1]

| Parameter | Condition |

| Scale | 10 mmol |

| Catalyst Load | 5 mol% Pd(dppf)Cl₂ |

| Solvent System | 1,4-Dioxane : Water (4:[1]1) |

| Temperature | 90°C (12 hours) |

| Yield (Typical) | 78-85% |

Step-by-Step:

-

Charge a round-bottom flask with 4-bromooxazole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq).

-

Add K₂CO₃ (2.5 eq) and suspend in degassed Dioxane/Water.

-

Add Pd(dppf)Cl₂ (0.05 eq) under N₂ atmosphere.

-

Heat to 90°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes). Product is a pale yellow solid.[1]

B. Application: Synthesis of a "Sunitinib-Like" Oxindole Inhibitor

This protocol demonstrates the use of the aldehyde in a Knoevenagel Condensation to create a receptor tyrosine kinase (RTK) inhibitor analog.[1]

Protocol 2: Knoevenagel Condensation with 5-Fluorooxindole

-

Objective: Link the oxazolyl-phenyl tail to an oxindole core (hinge binder).[1]

-

Reaction Type: Base-catalyzed condensation.[1]

Step-by-Step:

-

Dissolution: Dissolve 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) and this compound (1.0 eq) in Ethanol (0.2 M concentration).

-

Catalysis: Add Piperidine (0.1 eq) as the base catalyst.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. The product often precipitates as a bright yellow/orange solid during the reaction.[1]

-

Isolation: Cool to room temperature. Filter the precipitate.[1][2]

-

Washing: Wash the filter cake with cold Ethanol (2x) and Hexane (2x) to remove unreacted aldehyde.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the vinyl proton singlet (–CH=C) shift around 7.6–7.9 ppm.[1]

-

MS (ESI+): Confirm [M+H]⁺ peak.

-

Part 3: Visualization of Signal Pathways & Workflows

Diagram 1: Strategic Incorporation in Kinase Inhibitor Design

This diagram illustrates how the aldehyde serves as a "Linchpin" connecting the Hinge Binder (ATP pocket) to the Solvent Front (Solubility/Selectivity).

Caption: Modular assembly of kinase inhibitors using this compound as the linker to the solvent-exposed region.

Diagram 2: Synthetic Workflow (Suzuki vs. Cyclization)

Caption: Comparison of synthetic routes to the target aldehyde and its downstream applications.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of boronic acid.[1] | Switch to mild bases (K₃PO₄) or anhydrous conditions. Ensure catalyst is fresh (Pd(0) is sensitive). |

| Precipitate in Knoevenagel | Product crashing out early (trapping SM). | Increase solvent volume or switch to n-Butanol/Ethanol mix.[1] Sonicate the slurry before filtration.[1] |

| Aldehyde Oxidation | Air sensitivity.[1] | Store the aldehyde under Argon at -20°C. If solid turns white to acid, repurify via short silica plug.[1] |

Part 5: References

-

World Intellectual Property Organization (WIPO). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. WO2016057834A1. (2016). Link

-

National Institutes of Health (NIH) - PubChem. this compound (Compound Summary).[1]Link[1]

-

Murai, K., et al. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes.[1] Organic Letters, 12(15), 3456-3459.[1] (2010).[3] Link[1]

-

Lysosomal Therapeutics Inc. Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders.[1][3][4] WO2017192841A1. (2017). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2017192841A1 - Methods of treatment and combination therapies using gcase activator heterobicyclic and related compounds - Google Patents [patents.google.com]

- 4. WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders - Google Patents [patents.google.com]

Application Note: 4-(Oxazol-4-yl)benzaldehyde as a Privileged Scaffold Intermediate

[1]

Introduction: The Pharmacophore Vector

This compound represents a high-value "hub" intermediate in modern medicinal chemistry.[1] Its structural utility lies in the oxazole-phenyl linker , a biostable motif that serves as a critical pharmacophore in kinase inhibitors, COX-2 inhibitors, and anti-infective agents.[1][2]

Unlike its 5-isomer (often synthesized via Van Leusen chemistry), the 4-(oxazol-4-yl) connectivity offers a distinct vector for pi-stacking interactions within protein active sites, particularly in the ATP-binding pockets of kinases where the oxazole nitrogen can serve as a key hydrogen bond acceptor.[1]

Key Chemical Attributes

| Feature | Medicinal Chemistry Advantage |

| Oxazole Nitrogen (N3) | Weak base (pKa ~0.8); acts as a specific H-bond acceptor in enzyme pockets (e.g., hinge region of kinases).[1][2][3] |

| Aldehyde Handle | Highly reactive electrophile for divergent synthesis (Reductive amination, Wittig, Knoevenagel).[1][2] |

| Bioisosterism | 1,3-Oxazole is a classic bioisostere for thiazoles (e.g., Dasatinib) and pyridines, offering improved metabolic stability and altered solubility profiles.[1][2] |

| Metabolic Stability | The C4-attachment blocks the metabolically vulnerable 4-position of the oxazole ring, enhancing half-life compared to C5-substituted analogs.[1] |

Synthesis Protocol: The Modular Suzuki Approach

Context: While cyclization routes (e.g., Bredereck synthesis) exist, they are often harsh and low-yielding for this specific isomer.[1][2] The Suzuki-Miyaura coupling is the preferred method for medicinal chemistry applications due to its modularity and mild conditions.[1]

Protocol A: Preparation of this compound

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

-

Reactant A: 4-Bromooxazole (CAS: 1060808-72-7) or 4-Iodooxazole.[1]

-

Reactant B: (4-Formylphenyl)boronic acid (CAS: 87199-17-5).[1][2]

-

Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.[1][2]

-

Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

-

Inertion: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

-

Loading: Add 4-Bromooxazole (1.0 eq, 5.0 mmol) and (4-Formylphenyl)boronic acid (1.1 eq, 5.5 mmol) to the flask.

-

Solvation: Add degassed 1,4-Dioxane (25 mL) and stir until dissolved.

-

Activation: Add the Pd catalyst (5 mol%) and stir for 5 minutes.

-

Basification: Add 2M K₂CO₃ (3.0 eq, 7.5 mL) via syringe.

-

Reflux: Heat the mixture to 90°C for 12 hours under Argon balloon pressure. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

QC Criteria:

Application Workflow: Divergent Library Generation

The aldehyde functionality allows this scaffold to serve as a divergence point.[1] Below are two primary medicinal chemistry workflows.

Workflow Visualization

Caption: Divergent synthesis pathways utilizing the aldehyde handle for rapid SAR exploration.

Detailed Protocols for Derivatives

Application 1: Synthesis of Kinase Inhibitor Precursors (Reductive Amination)

Rationale: Many kinase inhibitors require a solubilizing "tail" (e.g., morpholine, piperazine) attached to the core scaffold to interact with the solvent-exposed region of the ATP pocket.[1][2]

Protocol:

-

Mixing: Dissolve this compound (1.0 eq) and the secondary amine (e.g., Morpholine, 1.2 eq) in 1,2-Dichloroethane (DCE).

-

Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins at RT to form the iminium ion intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

-

Reaction: Stir at RT for 4-16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]

-

Validation: Verify disappearance of the aldehyde peak (10.0 ppm) in NMR.

Application 2: Synthesis of Bioactive Chalcones (Claisen-Schmidt)

Rationale: Oxazole-containing chalcones exhibit potent cytotoxicity against cancer cell lines by interfering with tubulin polymerization.[1]

Protocol:

-